molecular formula C26H25ClN2O3S B2973556 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 893286-38-9

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2973556
CAS No.: 893286-38-9
M. Wt: 481.01
InChI Key: FTVIUXDRLWJXGM-UHFFFAOYSA-N
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Description

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and a suitable alkylating agent.

    Sulfonylation: The methanesulfonyl group can be introduced by reacting the chlorophenyl derivative with methanesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated indole derivative with 2,4,6-trimethylaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(3-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
  • 2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3S/c1-17-11-18(2)26(19(3)12-17)28-25(30)15-29-14-24(22-9-4-5-10-23(22)29)33(31,32)16-20-7-6-8-21(27)13-20/h4-14H,15-16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVIUXDRLWJXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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